2-(Carbamimidoylsulfanyl)ethan-1-ol
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Overview
Description
2-(Carbamimidoylsulfanyl)ethan-1-ol is an organic compound with the molecular formula C3H8N2OS It is characterized by the presence of a carbamimidoyl group attached to a sulfanyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamimidoylsulfanyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiourea with 2-chloroethanol under basic conditions. The reaction proceeds as follows:
Thiourea and 2-chloroethanol Reaction: Thiourea reacts with 2-chloroethanol in the presence of a base such as sodium hydroxide to form this compound.
Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Carbamimidoylsulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Carbamimidoylsulfanyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Carbamimidoylsulfanyl)ethan-1-ol involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Carbamimidoylsulfanyl)ethanesulfonic acid: Similar structure but with a sulfonic acid group.
2-(Carbamimidoylsulfanyl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
2-(Carbamimidoylsulfanyl)ethan-1-ol is unique due to the presence of both a hydroxyl group and a carbamimidoyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
2986-29-0 |
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Molecular Formula |
C3H9BrN2OS |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
2-hydroxyethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C3H8N2OS.BrH/c4-3(5)7-2-1-6;/h6H,1-2H2,(H3,4,5);1H |
InChI Key |
ZQNZNOCKUSGRAL-UHFFFAOYSA-N |
SMILES |
C(CSC(=N)N)O |
Canonical SMILES |
C(CSC(=N)N)O.Br |
solubility |
not available |
Origin of Product |
United States |
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